

# 1-Methyl-1H-indazol-6-ol vs other indazole-based kinase inhibitors

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1-Methyl-1H-indazol-6-ol**

Cat. No.: **B178927**

[Get Quote](#)

## The Indazole Scaffold: A Comparative Guide to Kinase Inhibition

For researchers, scientists, and drug development professionals, the indazole nucleus represents a "privileged scaffold" in medicinal chemistry. Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides an ideal framework for designing potent and selective kinase inhibitors.<sup>[1][2][3][4]</sup> This guide offers an in-depth comparison of indazole-based kinase inhibitors, with a focus on structural variations and their impact on target selectivity and potency. While specific experimental data for **1-Methyl-1H-indazol-6-ol** as a kinase inhibitor is limited in publicly available literature, we will explore its structural features in the context of well-characterized indazole-based drugs to provide a valuable comparative framework.<sup>[5][6][7]</sup>

## The Versatility of the Indazole Core in Kinase Inhibition

The effectiveness of the indazole scaffold in targeting kinases lies in its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket, a conserved feature across many kinases.<sup>[3]</sup> The specific substitution patterns on the indazole ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will delve into a comparative analysis of prominent indazole-based kinase inhibitors, including:

- Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[8][9][10][11]
- Pazopanib: A multi-targeted tyrosine kinase inhibitor affecting VEGFR, platelet-derived growth factor receptor (PDGFR), and c-Kit.[12][13][14][15][16]
- Indazole-based AXL Inhibitors: A class of inhibitors targeting the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[17][18][19][20][21]

## Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a crucial factor that determines its therapeutic efficacy and potential off-target effects. The following table summarizes the inhibitory activity of selected indazole-based compounds against various kinases.

| Compound                                        | Primary Kinase Targets | IC50 (nM)         | Reference(s) |
|-------------------------------------------------|------------------------|-------------------|--------------|
| Axitinib                                        | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | [9]          |
| PDGFR $\beta$ , c-Kit                           | 1.6, 1.7               | [22]              |              |
| Pazopanib                                       | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47        | [23]         |
| PDGFR $\alpha$ , PDGFR $\beta$ , c-Kit          | 84, 71, 140            | [14][23]          |              |
| Compound 22f<br>(Benzimidazole-indazole)        | FLT3, FLT3/D835Y       | 0.941, 0.199      | [24]         |
| Compound B31<br>(Indazole TRK inhibitor)        | TRKAG595R, TRKAG667C   | 4.7, 9.9          | [25]         |
| Compound C05<br>(Indazole-based PLK4 inhibitor) | PLK4                   | < 0.1             | [26]         |

Data is presented as the half-maximal inhibitory concentration (IC<sub>50</sub>) unless otherwise noted. This table is illustrative and not exhaustive.

## The Significance of N-Methylation: A Look at 1-Methyl-1H-indazol-6-ol

The position of the nitrogen atom in the pyrazole ring of the indazole scaffold allows for two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is generally more thermodynamically stable.<sup>[27]</sup> Alkylation, such as the N-methylation seen in **1-Methyl-1H-indazol-6-ol**, fixes the tautomeric form and can significantly influence the compound's binding affinity and selectivity.

While direct kinase inhibition data for **1-Methyl-1H-indazol-6-ol** is not readily available, its structure provides a basis for hypothetical comparison. The methyl group at the N1 position can influence the orientation of the molecule within the ATP-binding pocket, potentially altering its interactions with key residues. The hydroxyl group at the 6-position offers a site for further chemical modification to enhance potency or introduce new interactions.

## Mechanism of Action: Targeting Key Signaling Pathways

Indazole-based kinase inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

## The VEGF Signaling Pathway and Angiogenesis

Axitinib and Pazopanib are notable for their potent inhibition of VEGFRs, key regulators of angiogenesis—the formation of new blood vessels.<sup>[10][11][14]</sup> By blocking VEGFR signaling, these drugs inhibit tumor neovascularization, effectively starving the tumor of essential nutrients and oxygen.<sup>[10][11]</sup>



[Click to download full resolution via product page](#)

Caption: Inhibition of the VEGF signaling pathway by indazole-based inhibitors.

## Experimental Protocol: In Vitro Kinase Assay

To evaluate the inhibitory potential of a compound like **1-Methyl-1H-indazol-6-ol**, a standard in vitro kinase assay can be performed. This protocol outlines a general method for determining kinase activity by measuring the amount of phosphorylated substrate.[28][29][30][31][32]

Objective: To determine the IC<sub>50</sub> value of a test compound against a specific kinase.

Materials:

- Recombinant kinase

- Kinase-specific substrate (peptide or protein)
- Test compound (e.g., **1-Methyl-1H-indazol-6-ol**)
- ATP (radiolabeled or non-radiolabeled, depending on the detection method)
- Kinase buffer
- Detection reagent (e.g., for ADP-Glo assay)
- Microplate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
- Reaction Setup: In a microplate, add the kinase, substrate, and test compound at various concentrations.
- Initiation of Reaction: Start the kinase reaction by adding ATP.
- Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.
- Termination of Reaction: Stop the reaction by adding a termination solution.
- Detection: Measure the amount of phosphorylated substrate or a reaction byproduct like ADP. For radiolabeled assays, this involves separating the phosphorylated substrate from the unreacted ATP.[\[32\]](#)
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

## Conclusion and Future Perspectives

The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors for cancer therapy and other diseases.<sup>[1][2]</sup> While established drugs like Axitinib and Pazopanib demonstrate the clinical success of this chemical class, the exploration of novel derivatives continues to be a vibrant area of research.<sup>[1][33]</sup> Compounds like **1-Methyl-1H-indazol-6-ol**, with their specific substitution patterns, offer intriguing possibilities for the development of next-generation kinase inhibitors with improved potency and selectivity. Further investigation through *in vitro* and *in vivo* studies is necessary to fully elucidate the therapeutic potential of these emerging indazole derivatives.

## References

- Axitinib - Wikipedia. (n.d.).
- Yadav, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. *RSC Advances*.
- Ng, S. Y. P., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. *Bioorganic & Medicinal Chemistry*.
- Sonpavde, G., et al. (2014). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. *Clinical Medicine Insights: Oncology*.
- Martens, S. (2023). *In vitro* kinase assay. *protocols.io*.
- What is Axitinib used for? (2024). *Patsnap Synapse*.
- Axitinib (Inlyta). (n.d.). *Cancer Research UK*.
- Axitinib. (n.d.). *Action Kidney Cancer*.
- Yadav, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. *RSC Advances*.
- *In vitro* NLK Kinase Assay. (2017). *Bio-protocol*.
- Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. (2025). *Journal of Medicinal Chemistry*.
- Denic, V., & Yu, H. (2022). *In vitro* kinase assay. *Bio-protocol Preprint*.
- Discovery of novel indazole derivatives as second-generation TRK inhibitors. (2024). *European Journal of Medicinal Chemistry*.
- AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. (2022). *Journal of Medicinal Chemistry*.
- Synthesis of pyrazole–indazole derivatives as AXL inhibitors. (2023). *ResearchGate*.
- Pazopanib: Package Insert / Prescribing Information / MOA. (2025). *Drugs.com*.
- AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. (2022). *Journal of Medicinal Chemistry*.
- What is the mechanism of Pazopanib Hydrochloride? (2024). *Patsnap Synapse*.
- Pazopanib. (n.d.). *PubChem*.

- Bauer, D., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. *Bioorganic & Medicinal Chemistry Letters*.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2015). *Bioorganic & Medicinal Chemistry Letters*.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). *European Journal of Medicinal Chemistry*.
- Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. *Biosciences Biotechnology Research Asia*.
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). *ACS Medicinal Chemistry Letters*.
- Design of indazole derivatives 32-33 as TTK inhibitors. (2023). *ResearchGate*.
- Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. (2023). *European Journal of Medicinal Chemistry*.
- Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (2021). *Frontiers in Chemistry*.
- Active substituted indazole derivatives as kinase inhibitors. (2017). *Google Patents*.
- **1-methyl-1H-indazol-6-ol.** (n.d.). *PubChem*.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). *Molecules*.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2015). *The Journal of Organic Chemistry*.
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). *Journal of Medicinal and Chemical Sciences*.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-methyl-1H-indazol-6-ol | C8H8N2O | CID 135503223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 118933-92-9 | 1-Methyl-1H-indazol-6-ol - Synblock [synblock.com]
- 8. Axitinib - Wikipedia [en.wikipedia.org]
- 9. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Axitinib used for? [synapse.patsnap.com]
- 11. actionkidneycancer.org [actionkidneycancer.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. drugs.com [drugs.com]
- 14. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 15. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects\_Chemicalbook [chemicalbook.com]
- 17. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 28. In vitro kinase assay [protocols.io]
- 29. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vitro kinase assay [bio-protocol.org]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. revvity.com [revvity.com]
- 33. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- To cite this document: BenchChem. [1-Methyl-1H-indazol-6-ol vs other indazole-based kinase inhibitors]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178927#1-methyl-1h-indazol-6-ol-vs-other-indazole-based-kinase-inhibitors]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)